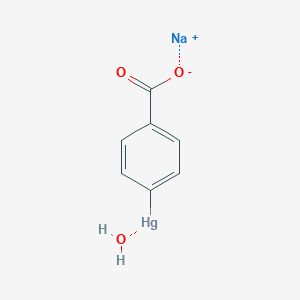

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium

Vue d'ensemble

Description

The synthesis and analysis of organometallic compounds, including those involving mercury, sodium, and carboxylate functional groups, have been extensively studied due to their potential applications in materials science, catalysis, and medicinal chemistry. These studies provide insights into the molecular structure, chemical reactions, and properties of such compounds.

Synthesis Analysis

The synthesis of organometallic compounds often involves the condensation reactions, use of sodium salts, and mercuric ions in aqueous media. For example, sodium bis[2-(3′,6′,9′-trioxadecyl)-1,2-dicarba-closo-dodecaborane-1-carboxylato]triphenylstannate was synthesized via the condensation of triphenyltin(IV) hydroxide with its corresponding carboxylic acid in the presence of sodium bicarbonate, highlighting the role of sodium in facilitating synthesis reactions (Bregadze et al., 2004).

Molecular Structure Analysis

X-ray diffraction and spectroscopic techniques, such as NMR and IR spectroscopy, are crucial for elucidating the molecular structure of organometallic compounds. These methods have revealed complex geometries, coordination environments, and interactions between metal centers and ligands, as seen in studies of various mercurated and sodium-containing compounds.

Chemical Reactions and Properties

Mercurated compounds can undergo various chemical reactions, including mercuriation, hydration, and transmetallation, demonstrating their chemical reactivity. For instance, mercuric ion-catalyzed hydration studies of certain compounds have provided insights into reaction mechanisms and product formation (Thyagarajan et al., 1975).

Applications De Recherche Scientifique

Sensor Development : Mercurated polystyrene has been used as a sensor in membrane electrodes sensitive to anionic surfactants, showing potential applications in surfactant analysis and potentiometric titration of surfactants (Szczepaniak, 1990).

Organic Synthesis : Mercuric salts, like mercuric acetate, are used in organic synthesis for functional group transformations and protecting group strategies in complex organic molecules (Fleming et al., 1995).

Analytical Chemistry : Mercuric chloride is used in the mercuration of organic compounds for spectral characterization, aiding in the identification of chemical structures and compositions (Popović et al., 2000).

Nucleotide Research : Mercuric acetate is used in the direct covalent mercuration of nucleotides and polynucleotides, facilitating the study of polynucleotide structures (Dale et al., 1975).

Stereochemistry Studies : The compound has applications in studying the stereochemistry of organic compounds, as seen in the demercuriation of mercuric acetate adducts to study diastereoisomeric properties (Maskens & Polgar, 1973).

Environmental Monitoring : Highly fluorescent silicon nanocrystals have been developed for the rapid, label-free, and recyclable detection of mercuric ions, showcasing potential in environmental monitoring and mercuric ion assay (Zhang & Yu, 2014).

Biological Studies : Research on the effect of Mercurascan on sodium transport in frog skin and bladder has provided insights into the interaction of mercuric compounds with biological systems (Bures̆ et al., 1980).

Safety And Hazards

This compound is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is fatal if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing locked up in a well-ventilated place .

Propriétés

IUPAC Name |

sodium;(4-carboxylatophenyl)mercury;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5O2.Hg.Na.H2O/c8-7(9)6-4-2-1-3-5-6;;;/h2-5H,(H,8,9);;;1H2/q;;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BERBQUNVJGVZCX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])[Hg].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6HgNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059684 | |

| Record name | Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] Slightly soluble in water; [Acros Organics MSDS] | |

| Record name | Sodium 4-hydroxymercuriobenzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium | |

CAS RN |

138-85-2 | |

| Record name | 4-Hydroxymercuribenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-hydroxymercuriobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

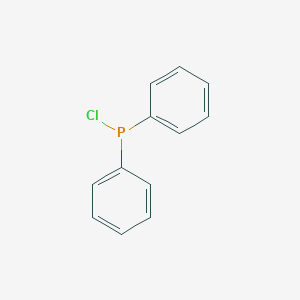

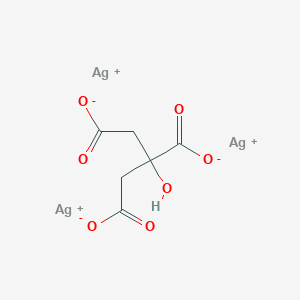

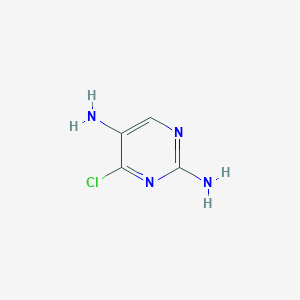

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[a,rst]naphtho[8,1,2-cde]pentaphene](/img/structure/B86179.png)